REACTION_CXSMILES
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[Cl:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[N+:4]([O-])[C:3]=1[CH3:11].C(OC(=O)C)(=[O:14])C.CO>C(O)(=O)C>[Cl:1][C:2]1[C:3]([CH2:11][OH:14])=[N:4][CH:5]=[CH:6][C:7]=1[O:8][CH3:9]
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Name
|
|
Quantity
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5.8 g
|
Type
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reactant
|
Smiles
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ClC1=C([N+](=CC=C1OC)[O-])C
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Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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14 mL
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Type
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reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
25 mL
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Type
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reactant
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Type
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CUSTOM
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Details
|
while stirring at 90° C.
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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The mixture was heated at 110°-115° C. for 2 hours
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Duration
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2 h
|
Type
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TEMPERATURE
|
Details
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cooled to 80° C.
|
Type
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CUSTOM
|
Details
|
The solvent was then removed by distillation under reduced pressure, and subsequently 20 ml of water and 8 g of sodium hydroxide
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Type
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ADDITION
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Details
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were added in small portions to the residue
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Type
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TEMPERATURE
|
Details
|
this mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
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Type
|
EXTRACTION
|
Details
|
the mixture was extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated off
|
Type
|
CUSTOM
|
Details
|
to crystallize with diethyl ether
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C(=NC=CC1OC)CO
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |